molecular formula C14H21NaO3S B13741932 Sodium octylbenzenesulfonate CAS No. 28675-11-8

Sodium octylbenzenesulfonate

Cat. No.: B13741932
CAS No.: 28675-11-8
M. Wt: 292.37 g/mol
InChI Key: PFIOPNYSBSJFJJ-UHFFFAOYSA-M
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Description

Sodium octylbenzenesulfonate is an organic compound with the chemical formula C14H21NaO3S . It is a white to off-white solid that is soluble in water and various organic solvents. This compound is primarily used as a surfactant in various industrial and household applications due to its ability to lower the surface tension of liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octylbenzenesulfonate is typically synthesized by sulfonating octylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

  • Sulfonation:

    C8H17C6H5 + SO3 → C8H17C6H4SO3H\text{C8H17C6H5 + SO3 → C8H17C6H4SO3H} C8H17C6H5 + SO3 → C8H17C6H4SO3H

  • Neutralization:

    C8H17C6H4SO3H + NaOH → C8H17C6H4SO3Na + H2O\text{C8H17C6H4SO3H + NaOH → C8H17C6H4SO3Na + H2O} C8H17C6H4SO3H + NaOH → C8H17C6H4SO3Na + H2O

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in continuous reactors where octylbenzene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce this compound. This method ensures high yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.
  • Reduction: Reduction reactions are less common but can occur under specific conditions, converting the sulfonate group to a sulfinic acid or sulfide.
  • Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).

Major Products:

  • Oxidation: Sulfone derivatives.
  • Reduction: Sulfinic acid or sulfide derivatives.
  • Substitution: Nitro, halo, or additional sulfonate derivatives.

Scientific Research Applications

Sodium octylbenzenesulfonate has a wide range of applications in scientific research:

  • Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
  • Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
  • Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
  • Industry: Widely used in detergents, emulsifiers, and dispersants in the textile, paper, and oil industries.

Mechanism of Action

The primary mechanism of action of sodium octylbenzenesulfonate is its ability to reduce surface tension, which allows it to act as a surfactant. It adsorbs at the liquid/air interface, forming a monolayer that reduces the surface tension of water. This property is crucial for its applications in detergents and emulsifiers. Additionally, its amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility.

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surface activity properties.
  • Sodium toluenesulfonate: A similar compound with a shorter alkyl chain, used in different industrial applications.

Uniqueness: Sodium octylbenzenesulfonate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it highly effective as a surfactant in various applications, offering better performance compared to compounds with shorter or longer alkyl chains.

Properties

CAS No.

28675-11-8

Molecular Formula

C14H21NaO3S

Molecular Weight

292.37 g/mol

IUPAC Name

sodium;2-octylbenzenesulfonate

InChI

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

PFIOPNYSBSJFJJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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